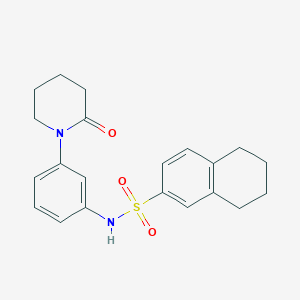
N-(3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of significant interest in the field of medicinal chemistry
Mechanism of Action
Target of Action
The primary target of this compound is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, which catalyzes the conversion of prothrombin to thrombin, the final enzyme responsible for fibrin clot formation .
Mode of Action
This compound acts as a direct inhibitor of FXa . The compound binds in the active site of FXa, acting as a competitive inhibitor .
Biochemical Pathways
By inhibiting FXa, the compound disrupts the coagulation cascade, reducing thrombin generation . This indirectly inhibits platelet aggregation, a key step in blood clot formation . Therefore, the compound has antithrombotic effects.
Pharmacokinetics
The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa and the subsequent reduction in thrombin generation result in antithrombotic efficacy . In pre-clinical studies, the compound demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis .
Action Environment
While specific environmental factors influencing the action of this compound are not mentioned in the available literature, it’s worth noting that factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of many compounds
Biochemical Analysis
Biochemical Properties
N-(3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide interacts with the enzyme factor Xa, inhibiting its activity . This interaction is selective, with the compound showing over 30,000-fold selectivity for FXa over other human coagulation proteases . The inhibition of FXa by this compound reduces thrombin generation, indirectly inhibiting platelet aggregation .
Cellular Effects
The effects of this compound on cells are primarily related to its impact on the coagulation cascade. By inhibiting FXa, it reduces the generation of thrombin, a key enzyme in the coagulation process . This can influence cell signaling pathways related to coagulation and platelet aggregation .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to and inhibiting the activity of FXa . This prevents the conversion of prothrombin to thrombin, thereby reducing thrombin-mediated processes such as the conversion of fibrinogen to fibrin, a key step in blood clot formation .
Metabolic Pathways
It is known that the compound is involved in the coagulation cascade through its inhibition of FXa
Preparation Methods
The synthesis of N-(3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves multiple steps, starting from inexpensive precursors such as 4-chloronitrobenzene and piperidine. The process typically includes the following steps:
Oxidation: Sodium chlorite is used to oxidize the piperidine cycle to the corresponding lactam under a CO₂ atmosphere.
Cyclization: In the presence of potassium carbonate, cyclization between intermediates and 1,5-dibromopentane affords the desired product.
Chemical Reactions Analysis
N-(3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium chlorite.
Reduction: Reduction reactions can be performed using agents such as iron powder.
Substitution: Substitution reactions can occur in the presence of reagents like phosphorus pentachloride (PCl₅).
Cyclization: Cyclization reactions are facilitated by reagents like potassium carbonate (K₂CO₃).
Scientific Research Applications
N-(3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals.
Medicine: It is being developed for the prevention and treatment of thromboembolic diseases.
Industry: The compound’s synthesis and purification methods are of interest for industrial-scale production.
Comparison with Similar Compounds
N-(3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can be compared with other similar compounds, such as:
Apixaban: A highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa.
Rivaroxaban: Another factor Xa inhibitor with similar applications in the prevention and treatment of thromboembolic diseases.
Ticagrelor: A platelet aggregation inhibitor with a different mechanism of action but similar therapeutic applications.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and its potential as a therapeutic agent.
Properties
IUPAC Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c24-21-10-3-4-13-23(21)19-9-5-8-18(15-19)22-27(25,26)20-12-11-16-6-1-2-7-17(16)14-20/h5,8-9,11-12,14-15,22H,1-4,6-7,10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPABMKNNUYFXTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC(=CC=C3)N4CCCCC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-Methoxyphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]cyclopropane-1-carboxamide](/img/structure/B2370077.png)
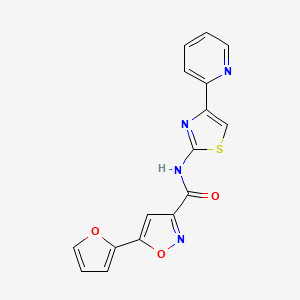
![2-Bromo-1-(6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone hydrobromide](/img/structure/B2370079.png)
![{1-[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride](/img/structure/B2370080.png)
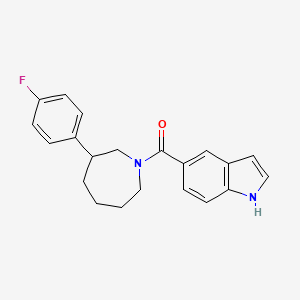
![2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2370082.png)
![N-(2,5-dimethoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2370084.png)
![N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2370085.png)
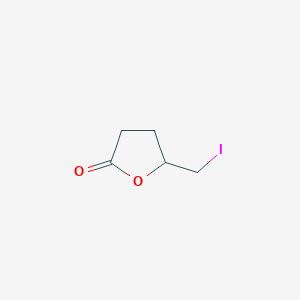
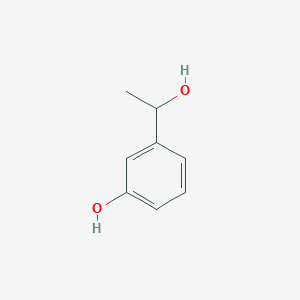
![(E)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2-phenylethenesulfonamide](/img/structure/B2370088.png)
![N-(Cyanomethyl)imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B2370090.png)
![2-Amino-6-(3-methylbenzyl)-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2370096.png)
![5-amino-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2370097.png)
